molecular formula C14H20O3 B14180630 (3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate CAS No. 923036-84-4

(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate

Cat. No.: B14180630
CAS No.: 923036-84-4
M. Wt: 236.31 g/mol
InChI Key: YZGHSWMHPKHBTM-GFCCVEGCSA-N
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Description

(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate typically involves the esterification of (3R)-3-Hydroxy-3-phenylpropanoic acid with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of (3R)-3-oxo-3-phenylpropyl 2,2-dimethylpropanoate.

    Reduction: Formation of (3R)-3-hydroxy-3-phenylpropanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active (3R)-3-Hydroxy-3-phenylpropanoic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxy-3-phenylpropanoic acid: The parent compound without the ester group.

    (3R)-3-Hydroxy-3-(4-chlorophenyl)propyl 2,2-dimethylpropanoate: A derivative with a chloro-substituted phenyl group.

    (3R)-3-Hydroxy-3-(4-methoxyphenyl)propyl 2,2-dimethylpropanoate: A derivative with a methoxy-substituted phenyl group.

Uniqueness

(3R)-3-Hydroxy-3-phenylpropyl 2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

923036-84-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

[(3R)-3-hydroxy-3-phenylpropyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C14H20O3/c1-14(2,3)13(16)17-10-9-12(15)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3/t12-/m1/s1

InChI Key

YZGHSWMHPKHBTM-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)C(=O)OCC[C@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C)(C)C(=O)OCCC(C1=CC=CC=C1)O

Origin of Product

United States

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